molecular formula C13H8ClNOSe B1202537 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one CAS No. 81743-90-0

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one

Cat. No. B1202537
CAS RN: 81743-90-0
M. Wt: 308.6 g/mol
InChI Key: KIFWXWMOJVGFLN-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

  • Antimicrobial Activity : Selenoorganic compounds, including 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, have demonstrated antimicrobial properties. This compound was found to inhibit the growth of fungi such as Saccharomyces cerevisiae and Candida albicans, as well as Gram-negative and Gram-positive bacterial strains (Bień et al., 1999).

  • Nitric Oxide Synthase Inhibition and Cytokine Induction : Some derivatives of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one have shown potential as nitric oxide synthase inhibitors and cytokine inducers. These properties are significant for their potential impact on inflammation and immune response (Młochowski et al., 1996).

  • Electronic Properties : The electronic properties of various structural isomers of this compound have been theoretically investigated, highlighting the impact of different substituents on the electronic characteristics of the molecules (Jalbout et al., 2008).

  • Medicinal Applications : This compound and its analogs, like ebselen, have been extensively studied for various medicinal applications, including as potential treatments against Mycobacterium tuberculosis (Thanna et al., 2017).

  • Organic Synthesis and Catalysis : It has been used as a catalyst for hydroperoxide oxidation of organic compounds, indicating its utility in synthetic chemistry applications (Wójtowicz et al., 2008).

  • Photochemical Reactions : The photochemical reaction properties of this compound and its derivatives have been studied, contributing to our understanding of their chemical behavior under light exposure (Kamigata et al., 1986).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

properties

IUPAC Name

2-(4-chlorophenyl)-1,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWXWMOJVGFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231311
Record name 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one

CAS RN

81743-90-0
Record name 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Bień, B Błaszczyk, K Kalinowska… - Archivum …, 1999 - europepmc.org
The antimicrobial activity of 8 selenoorganic compounds (3-benzisoselenazoles, 1-benzisoselenazolone oxide and 4-disaryl diselenides) was investigated. It was found that …
Number of citations: 42 europepmc.org
K Kloc, I Maliszewska, J Młochowski - Synthetic communications, 2003 - Taylor & Francis
A convenient, general method for synthesis of various 2-substituted 7-azabenzisoselenazol-3(2H)-ones having pyridine ring condensed with selenazolone moiety is presented. It is …
Number of citations: 31 www.tandfonline.com
H Wójtowicz, K Kloc, I Maliszewska, J Młochowski… - Il Farmaco, 2004 - Elsevier
The different analogues of ebselen—unsubstituted benzisoselenazol-3(2H)-one (2a) 2-pyridylbenzisoselenazol-3(2H)-ones (2b–h) and 7-azabenzisoselenazol-3(2H)-ones (3a–j) were …
Number of citations: 101 www.sciencedirect.com
B Billack, M Piętka-Ottlik, M Santoro… - Journal of Enzyme …, 2010 - Taylor & Francis
The plasma membrane H + -ATPase pump (Pma1p) has been proposed as a viable target for antifungal drugs since this high capacity proton pump plays a critical role in the …
Number of citations: 35 www.tandfonline.com
H Wójtowicz, M Chojnacka, J Młochowski, J Palus… - Il Farmaco, 2003 - Elsevier
The different dialkyl and diaryl diselenides with carbamoyl and sulfamoyl moieties 2, 3, 5 and other substituents in the ortho position of benzene ring 4, 7, 8 as well as derivatives of 1,2,4…
Number of citations: 52 www.sciencedirect.com
G Chan, D Hardej, M Santoro… - … of biochemical and …, 2007 - Wiley Online Library
Ebselen (2‐phenyl‐1,2‐benzisoselenazol‐3(2H)‐one) is a selenium‐containing antioxidant demonstrating anti‐inflammatory and cytoprotective properties in mammalian cells and …
Number of citations: 80 onlinelibrary.wiley.com
D Pietrella - Organoselenium Chemistry: Between Synthesis …, 2014 - books.google.com
Selenium (Se) is a key component of a number of selenoproteins required for the normal human metabolism. Se is considered a scavenger of free radicals; it has been studied for its …
Number of citations: 14 books.google.com
H Ouahine, A Hasnaoui, I Hdoufane, R Idouhli… - Journal of Molecular …, 2020 - Elsevier
Organo-selenium compounds are of a broad spectrum of potential technical applications. To date, many efforts have been devoted to develop their chemistry. In this context, two benzo[c…
Number of citations: 9 www.sciencedirect.com
MA Pino, M Pietka-Ottlik, B Billack - Cutaneous and Ocular …, 2014 - Taylor & Francis
Sulfur mustard (SM) is a potent vesicant. The lack of an effective antidote makes SM a continued threat to both military and civilian settings. A surrogate agent, namely mechlorethamine (…
Number of citations: 11 www.tandfonline.com
JL Benelli, VR Poester, LS Munhoz, AM Melo… - Medical …, 2021 - academic.oup.com
Fungal infections are one of the most prevalent diseases in the world and there is a lack of new antifungal drug development for these diseases. We conducted a systematic review of …
Number of citations: 23 academic.oup.com

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